molecular formula C15H11Br2FN2S B5183941 N-(4-bromophenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine hydrobromide

N-(4-bromophenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine hydrobromide

Cat. No. B5183941
M. Wt: 430.1 g/mol
InChI Key: QAGKVIFTFVGADQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-bromophenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine hydrobromide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in drug discovery and development. This compound belongs to the thiazole class of compounds and has been found to exhibit promising pharmacological properties.

Mechanism of Action

The mechanism of action of N-(4-bromophenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine hydrobromide is not fully understood. However, it is believed to act by inhibiting the activity of specific biological targets, leading to the modulation of various physiological processes.
Biochemical and Physiological Effects:
N-(4-bromophenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine hydrobromide has been found to exhibit a range of biochemical and physiological effects. These include anti-inflammatory, analgesic, anticonvulsant, and antitumor activities.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-(4-bromophenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine hydrobromide is its broad range of biological activities. This makes it a potentially useful compound for drug discovery and development. However, one of the limitations of this compound is its relatively low solubility in water, which can make it challenging to work with in certain experimental settings.

Future Directions

There are several future directions for research on N-(4-bromophenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine hydrobromide. These include:
1. Further exploration of the compound's mechanism of action to better understand its effects on specific biological targets.
2. Development of more efficient synthesis methods to improve the yield and purity of the compound.
3. Investigation of the compound's potential applications in the treatment of specific diseases, such as cancer and neurological disorders.
4. Exploration of the compound's potential as a tool for studying specific biological processes in vitro and in vivo.
In conclusion, N-(4-bromophenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine hydrobromide is a promising compound with a range of potential applications in drug discovery and development. Further research is needed to fully understand its mechanism of action and potential therapeutic uses.

Synthesis Methods

The synthesis of N-(4-bromophenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine hydrobromide involves the reaction of 4-bromobenzaldehyde and 4-fluoroacetophenone with thiosemicarbazide in the presence of a catalyst. The resulting product is then purified and converted to the hydrobromide salt form.

Scientific Research Applications

N-(4-bromophenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine hydrobromide has been extensively studied for its potential applications in drug discovery and development. It has been found to exhibit significant activity against a range of biological targets, including enzymes, receptors, and ion channels.

properties

IUPAC Name

N-(4-bromophenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine;hydrobromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10BrFN2S.BrH/c16-11-3-7-13(8-4-11)18-15-19-14(9-20-15)10-1-5-12(17)6-2-10;/h1-9H,(H,18,19);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAGKVIFTFVGADQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CSC(=N2)NC3=CC=C(C=C3)Br)F.Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11Br2FN2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-bromophenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine;hydrobromide

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